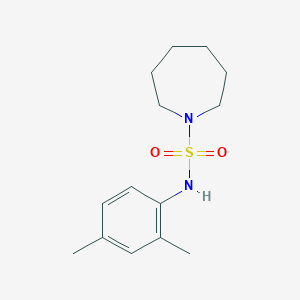
N-(2,4-dimethylphenyl)azepane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)azepane-1-sulfonamide is a chemical compound with the molecular formula C14H22N2O2S . It is a compound that is canonicalized .
Molecular Structure Analysis
The molecular structure of N-(2,4-dimethylphenyl)azepane-1-sulfonamide is characterized by several properties. It has a complexity of 369, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 57.8, and it has a heavy atom count of 19 .Physical And Chemical Properties Analysis
N-(2,4-dimethylphenyl)azepane-1-sulfonamide has an exact mass of 282.14019912 and a monoisotopic mass of 282.14019912 . It also has an XLogP3-AA value of 2.7 .Applications De Recherche Scientifique
1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Azepane sulfonamides, such as N-(2,4-dimethylphenyl)azepane-1-sulfonamide, have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structure-activity relationship (SAR) studies have led to the discovery of compounds with high inhibitory activity against 11β-HSD1, which is a key enzyme in metabolic disorders (Neelamkavil et al., 2009).
2. Cytotoxic Activity Against Cancer Cell Lines
Chiral sulfonamides based on the 2-azabicycloalkane scaffold, including structures similar to N-(2,4-dimethylphenyl)azepane-1-sulfonamide, have shown notable cytotoxic activity. These compounds have been tested against human hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines. Some of these compounds demonstrated significant reduction in cell viability, indicating potential as antineoplastic agents (Samadaei et al., 2020).
3. Anticancer Activity of Titanium(IV)-Bis-Chelates
Sulfonamide substituted heteroleptic salan titanium(IV)-bis-chelates, which include azepane substituted sulfonamides, have been synthesized and evaluated for their anticancer activity. These complexes displayed significant inhibition of carcinoma cell growth, with some showing more cytotoxicity than cisplatin, a commonly used chemotherapy drug (Zhao et al., 2015).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12-7-8-14(13(2)11-12)15-19(17,18)16-9-5-3-4-6-10-16/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVRLPPKMVVPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)azepane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

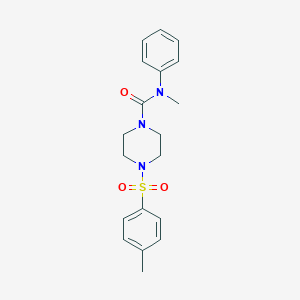


![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)

![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)

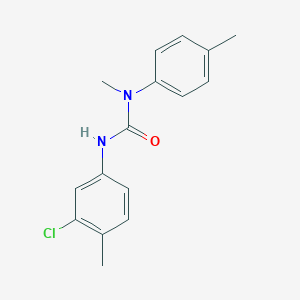

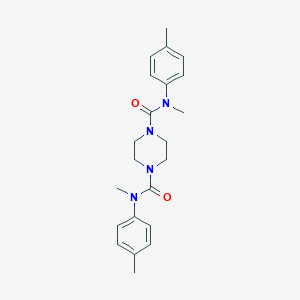
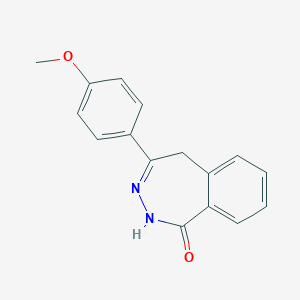
![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)